N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Overview
Description
“N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications
- Synthesized pyrazole derivatives, including compounds similar to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects. These derivatives were characterized through various spectroscopic methods and X-Ray crystallography, which revealed insights into their geometric and electronic structures, contributing to their biological activities (Titi et al., 2020).
Corrosion Inhibition
- Bipyrazolic-type organic compounds, closely related to this compound, have been studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) was used to elucidate their inhibition efficiencies and reactive sites, highlighting their potential in protecting metals from corrosion (Wang et al., 2006).
Coordination Chemistry and Reactivity
- The coordination chemistry and reactivity of N-alkylaminopyrazole ligands, related to the compound , towards Pd(II) were explored, revealing valuable insights into their potential applications in the field of coordination chemistry and catalysis (Pañella et al., 2006).
Antioxidant Activity
- Novel coordination complexes constructed from pyrazole-acetamide derivatives, which are structurally related to this compound, demonstrated significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions and diseases (Chkirate et al., 2019).
Potential CNS Agents
- Compounds like 4-aminoalkylindeno[1,2-c]pyrazoles, which share a structural similarity with the compound , have been evaluated as potential central nervous system (CNS) agents, showing promising biological activity (Lemke et al., 1978).
Future Directions
The future directions for “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine” and other pyrazole derivatives involve further exploration of their chemical and biological properties. Given their broad range of applications, there is significant interest in designing novel pyrazoles, developing innovative synthesis methods, and discovering new applications .
Mechanism of Action
Target of Action
This compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action would depend on the specific targets of this compound. Pyrazole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives have been found to impact a wide range of pathways, from signal transduction to metabolic processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Biochemical Analysis
Biochemical Properties
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and subsequent alterations in metabolic processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can affect the levels of certain metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as organic cation transporters, and can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-12-7-9(6-11-12)5-10-8(2)3/h6-8,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPUHNIFAGYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650840 | |
Record name | N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-79-0 | |
Record name | N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1-ethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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